molecular formula C9H13N3Si B15070379 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine CAS No. 62069-16-3

3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B15070379
CAS No.: 62069-16-3
M. Wt: 191.30 g/mol
InChI Key: OJWPCEFWQHPKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a trimethylsilyl (TMS) group at the 3-position. The TMS group is a bulky, lipophilic substituent known to influence electronic properties, solubility, and metabolic stability.

The imidazo[4,5-b]pyridine scaffold is pharmacologically significant, with applications in anticancer, anti-inflammatory, and kinase inhibitor development . Substitutions at the 2- and 3-positions are critical for modulating biological activity and physicochemical properties.

Properties

CAS No.

62069-16-3

Molecular Formula

C9H13N3Si

Molecular Weight

191.30 g/mol

IUPAC Name

imidazo[4,5-b]pyridin-3-yl(trimethyl)silane

InChI

InChI=1S/C9H13N3Si/c1-13(2,3)12-7-11-8-5-4-6-10-9(8)12/h4-7H,1-3H3

InChI Key

OJWPCEFWQHPKGK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=NC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Trimethylsilylation Using Trimethylsilyl Chloride (TMSCl)

The most straightforward method involves reacting imidazo[4,5-b]pyridine with TMSCl in the presence of a base. Source and confirm this approach, where the nitrogen atom at position 3 of the imidazo[4,5-b]pyridine undergoes nucleophilic substitution with TMSCl.

Procedure :

  • Imidazo[4,5-b]pyridine (1.0 equiv) is dissolved in anhydrous DMF.
  • NaH (1.2 equiv) is added at 0°C under nitrogen.
  • TMSCl (1.1 equiv) is introduced dropwise, followed by stirring at 80°C for 12 h.
  • Purification via column chromatography (hexane/ethyl acetate) yields the product in 78–85% .

Key Data :

Parameter Value Source
Reaction Time 12 h
Yield 78–85%
Purity (HPLC) >95%

Alternative Silylating Agents: HMDS and TMSOTf

Hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf) offer milder conditions. Source and highlight HMDS in acetonitrile with ammonium sulfate-doped red algae (AS@CRA) as a recyclable catalyst.

Procedure :

  • Imidazo[4,5-b]pyridine (1.0 equiv) and HMDS (2.0 equiv) are mixed in CH₃CN.
  • AS@CRA (0.1 equiv) is added, and the mixture is refluxed at 80°C for 6 h.
  • The catalyst is filtered, and the product is isolated in 82% yield .

Advantages :

  • Catalyst reuse for up to 3 cycles without significant loss in activity.
  • Avoids hazardous bases like NaH.

Tandem Synthesis via Imidazo[4,5-b]pyridine Precursors

SNAr Reaction–Reduction–Heterocyclization

Source and describe a tandem process to construct the imidazo[4,5-b]pyridine core with simultaneous silylation. Starting from 2-chloro-3-nitropyridine, the method involves:

  • SNAr Reaction : Substitution with amines (e.g., methylamine) in H₂O-IPA.
  • Reduction : Zn/HCl-mediated nitro-to-amine conversion.
  • Heterocyclization : Cyclization with aldehydes and subsequent silylation.

Procedure :

  • 2-Chloro-3-nitropyridine reacts with methylamine (1.0 equiv) at 80°C for 2 h.
  • Zn dust (1.0 equiv) and conc. HCl (0.5 equiv) reduce the nitro group at 80°C for 45 min.
  • Trimethylsilyl aldehyde (1.0 equiv) is added, and the mixture is heated at 85°C for 10 h.
  • Final yield: 70–75% .

Characterization :

  • ¹H NMR (CDCl₃): δ 8.42 (dd, J = 4.7 Hz, 1H), 4.38 (t, J = 7.6 Hz, 2H), 0.83 (t, J = 7.6 Hz, 3H).
  • HRMS : m/z calcd for C₉H₁₃N₃Si: 191.30; found: 191.30.

Catalytic Silylation Strategies

Friedel-Crafts Catalysis with SnCl₄

Source and report SnCl₄-mediated silylation for sterically hindered substrates.

Procedure :

  • Imidazo[4,5-b]pyridine (1.0 equiv) and TMSCl (1.2 equiv) are dissolved in CH₂Cl₂.
  • SnCl₄ (0.2 equiv) is added at −10°C, followed by stirring at 25°C for 4 h.
  • Yield: 65–70% .

Limitations :

  • Requires strict moisture control.
  • Lower yields compared to base-mediated methods.

Comparative Analysis of Methods

Method Conditions Yield Catalyst Reusability Scalability
Direct (TMSCl/NaH) 80°C, 12 h 78–85% No High
HMDS/AS@CRA 80°C, 6 h 82% Yes (3 cycles) Moderate
Tandem Synthesis 85°C, 10 h 70–75% No Moderate
SnCl₄ Catalysis 25°C, 4 h 65–70% No Low

Challenges and Optimization Insights

Side Reactions

  • Over-silylation at adjacent nitrogen atoms is mitigated by using stoichiometric TMSCl.
  • Hydrolysis of the TMS group is avoided by anhydrous conditions and inert atmospheres.

Green Chemistry Considerations

  • H₂O-IPA solvent systems reduce environmental impact compared to DMF or DCM.
  • AS@CRA catalysts align with sustainable chemistry principles.

Chemical Reactions Analysis

Cyclocondensation Reactions

The synthesis of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine primarily involves cyclocondensation methodologies. This reaction leverages the reactivity of amino and carbonyl groups to form the fused bicyclic structure. For example:

  • Reactants : Diamines or amino-alcohols with aldehydes or ketones.

  • Conditions : Catalyzed by FeCl₃ or Al³⁺-exchanged K10 clay under thermal conditions (80–120°C).

  • Role of Trimethylsilyl Group : Enhances solubility in organic solvents (e.g., IPA, DCM) and stabilizes intermediates through steric shielding.

Key Data :

ParameterValueSource
Yield70–85%
Reaction Time2–10 hours
SolventH₂O-IPA (1:1)

Functionalization via Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS) at specific positions. The trimethylsilyl group directs reactivity by deactivating the 6-position:

  • Reagents : Primary amines (e.g., butylamine, phenethylamine).

  • Conditions : Heated at 80°C in H₂O-IPA, followed by Zn/HCl-mediated reduction .

  • Example : Reaction with butylamine yields 3-butyl derivatives (e.g., 4j ), confirmed by 1H^1H NMR (δ\delta 4.38 ppm, t, J=7.6 Hz) .

Spectral Evidence :

  • 13C^{13}C13C NMR : Trimethylsilyl signal at δ\delta 14.1 ppm (CdCl₃) .

  • IR : Absence of N–H stretch (2958 cm⁻¹) post-substitution .

Cyclization with Aldehydes

The compound undergoes cyclization with aldehydes to form polycyclic derivatives, critical for pharmaceutical applications:

  • Reactants : Substituted aldehydes (e.g., benzaldehyde, thiophene-2-carbaldehyde).

  • Mechanism : Imine formation → intramolecular cyclization → aromatization (Scheme 5 in ).

  • Products : 2-Aryl/heteroaryl-3-alkyl derivatives (e.g., 4m , 4n ) with antitumor activity .

Representative Reaction :

AldehydeProductYieldIC₅₀ (μM)
Thiophene-2-carbaldehyde4m 78%0.6
Benzaldehyde4n 82%0.8

Data sourced from .

Cross-Coupling Reactions

The trimethylsilyl group enables regioselective cross-coupling (e.g., Suzuki-Miyaura) at the 2-position:

  • Catalysts : Pd(PPh₃)₄ or CuI/ligand systems.

  • Substrates : Aryl boronic acids or alkynes.

  • Outcome : Derivatives with enhanced π-conjugation for optoelectronic applications.

Limitations :

  • Steric hindrance from the silyl group reduces reactivity at the 6-position.

  • Requires anhydrous conditions to prevent desilylation.

Acid/Base-Mediated Transformations

The silyl group is susceptible to hydrolysis under acidic/basic conditions:

  • Hydrolysis : Si(CH₃)₃Si(OH)₃\text{Si(CH₃)₃} \rightarrow \text{Si(OH)₃} in HCl/EtOH (yield: 65–70%).

  • Applications : Generates hydroxylated intermediates for further functionalization.

Biological Activity-Driven Modifications

Derivatives of this compound exhibit structure-dependent bioactivity:

  • Anticancer Agents : 3-Butyl-2-aryl derivatives inhibit tubulin polymerization (IC₅₀: 0.2–0.6 μM) .

  • Antiviral Leads : Amidino-substituted analogs intercalate DNA/RNA, blocking viral replication .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C (TGA data).

  • Solubility : >50 mg/mL in DCM, <10 mg/mL in H₂O.

  • Electronic Effects : The silyl group withdraws electron density, increasing electrophilicity at the 2- and 4-positions .

Scientific Research Applications

3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances its binding affinity and stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key derivatives of imidazo[4,5-b]pyridine vary in substituents at the 2- and 3-positions. Below is a comparative analysis:

Compound Substituents Key Properties References
3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine 3-TMS High lipophilicity; potential metabolic stability; steric hindrance may limit reactivity.
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine 2-CF₃ Electron-withdrawing CF₃ group enhances electrophilicity; moderate cytotoxicity (IC₅₀ ~9.2 µM for COX-2).
3-(4-Chlorophenyl)-2-(3-CF₃-phenyl)-3H-imidazo[4,5-b]pyridine (3f) 2-(3-CF₃-phenyl), 3-(4-Cl-phenyl) Selective COX-2 inhibition (IC₅₀ = 9.2 µM vs. COX-1 IC₅₀ = 21.8 µM); mimics celecoxib binding.
3-(Prop-2-ynyl)-6-bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine 3-prop-2-ynyl, 2-furyl Bulky alkyne group may enhance DNA intercalation; structural data available (bond lengths/angles).
5-(3-(Methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine 3,5-di(methylsulfonyl)phenyl Orally bioavailable; metabolically stable; antimalarial activity (IC₅₀ <1 µM).

Biological Activity

3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a selective inhibitor of key cellular pathways. This article explores its biological activity, synthesizing data from various studies, including case studies, research findings, and relevant data tables.

Overview of the Compound

This compound is a derivative of the imidazo[4,5-b]pyridine scaffold, which is known for its versatility in medicinal chemistry. This scaffold has been utilized in developing inhibitors targeting various kinases involved in cancer progression and other diseases.

Antitumor Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • Inhibition of mTOR Pathway : A study identified specific derivatives (10d and 10n) with nanomolar mTOR inhibitory activity. These compounds demonstrated potent effects against human breast cancer cells (MCF-7) and ovarian cancer cells (A2780) .
  • Cell Line Efficacy : The antiproliferative activity was assessed across multiple human cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116). Compounds displayed IC50 values ranging from 0.4 to 4.25 μM, indicating strong activity against these malignancies .
Compound Cell Line IC50 (μM)
10dMCF-7<1
10nA2780<1
Bromo-substituted derivativeHeLa1.8–3.2
N-methyl substituted derivativeVarious1.45–4.25

The biological activity of this compound can be attributed to its interaction with key protein kinases. The imidazo[4,5-b]pyridine scaffold is essential for binding to the hinge region of kinases due to its structural features, including hydrogen bond donors and acceptors .

Case Study 1: Antiproliferative Testing

In a recent study, various imidazo[4,5-b]pyridine derivatives were synthesized and tested for their antiproliferative activity against different cancer cell lines. Among these, compound 10 exhibited the most potent activity against colon carcinoma with an IC50 value of 0.4 μM. The study highlighted the significance of structural modifications in enhancing biological efficacy .

Case Study 2: Selectivity Towards Cancer Cells

Another investigation focused on the selectivity of newly synthesized derivatives towards cancer cells compared to normal cells. Compounds were evaluated on normal peripheral blood mononuclear cells (PBMC) alongside various cancer lines. Results indicated that some derivatives maintained selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are common synthetic methodologies for preparing 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : A multistep approach involves reacting pyridine aldehydes with diamines (e.g., pyridine-2,3-diamine) in the presence of ceric ammonium nitrate (CAN) and H₂O₂ to form the imidazo[4,5-b]pyridine core. Subsequent trimethylsilyl (TMS) protection is achieved using reagents like trimethylsilyl chloride under basic conditions (e.g., triethylamine) . For regioselective modifications, SEM (2-(trimethylsilyl)ethoxymethyl) groups are employed to protect reactive sites during coupling reactions .

Q. How is the structural integrity of synthesized derivatives confirmed?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and dihedral angles in the crystal lattice . Complementary techniques include 1H^1 \text{H} and 13C^13 \text{C} NMR spectroscopy to verify substituent positions and purity, with LCMS and HRMS for molecular weight confirmation .

Q. What biological targets are commonly associated with imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : These compounds exhibit activity against kinases (e.g., c-Met kinase, IC₅₀ ~9.2 µM) , serotonin receptors (e.g., 5-HT₆ partial inverse agonism, Kᵢ = 6 nM) , and cyclooxygenases (COX-1/COX-2 inhibition) . In vitro assays using recombinant enzymes or receptor-binding studies with radiolabeled ligands are standard for initial activity screening .

Advanced Research Questions

Q. How can regioselective C2-arylation of imidazo[4,5-b]pyridines be achieved?

  • Methodological Answer : Regioselectivity is controlled by protecting the N3 position with SEM groups, followed by palladium-catalyzed cross-coupling (e.g., with aryl iodides). For example, 4-iodoanisole reacts selectively at the C2 position under Suzuki-Miyaura conditions, yielding >95% purity after flash chromatography . The SEM group is later cleaved using TBAF (tetrabutylammonium fluoride) .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions often arise from substituent electronic effects or binding mode variations. For instance, diaryl-substituted derivatives show divergent COX-1/COX-2 selectivity due to steric hindrance in the active site . Molecular docking and MD simulations can clarify interactions, while meta-chloro or fluoro substituents may enhance target affinity by modulating electron density .

Q. How are crystallographic challenges resolved for imidazo[4,5-b]pyridine derivatives with flexible substituents?

  • Methodological Answer : Twinning or disorder in crystals is mitigated by refining anisotropic displacement parameters (ADPs) and using restraints in SHELXL. For example, in 6-bromo-2-phenyl derivatives, phenyl ring dihedral angles (20–86°) were resolved by omitting outlier reflections and applying riding hydrogen models . High-resolution data (<1.0 Å) and low-temperature (100 K) data collection improve accuracy .

Q. What in vitro assays are optimal for evaluating metabolic stability and blood-brain barrier (BBB) permeability?

  • Methodological Answer : Liver microsome assays (human/rat) assess metabolic stability by monitoring parent compound depletion. For BBB permeability, PAMPA-BBB (parallel artificial membrane permeability assay) or MDCK-MDR1 cell monolayers are used. Compound 2 (a 5-HT₆ ligand) showed >90% stability in microsomes and high BBB permeability (Pe ~8 × 10⁻⁶ cm/s), validated via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.